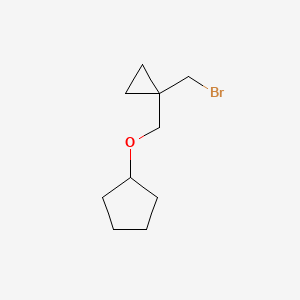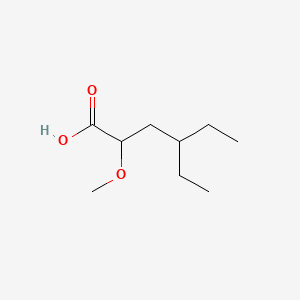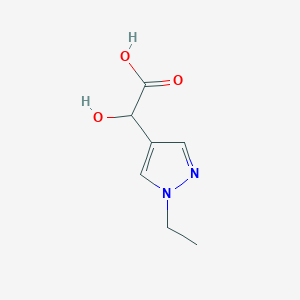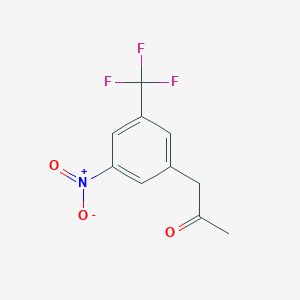
((1-(Bromomethyl)cyclopropyl)methoxy)cyclopentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
((1-(Bromomethyl)cyclopropyl)methoxy)cyclopentane is an organic compound that features a cyclopropyl group substituted with a bromomethyl group and a methoxy group attached to a cyclopentane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((1-(Bromomethyl)cyclopropyl)methoxy)cyclopentane typically involves the reaction of cyclopropylmethanol with bromine to form bromomethylcyclopropane. This intermediate is then reacted with cyclopentanol in the presence of a base to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like potassium carbonate to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters such as temperature, pressure, and concentration to ensure high yield and purity of the product. Advanced techniques like continuous flow reactors may be employed to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
((1-(Bromomethyl)cyclopropyl)methoxy)cyclopentane undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of azides, thiocyanates, or other substituted derivatives.
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of methyl derivatives.
Scientific Research Applications
((1-(Bromomethyl)cyclopropyl)methoxy)cyclopentane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ((1-(Bromomethyl)cyclopropyl)methoxy)cyclopentane involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The methoxy group may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets .
Comparison with Similar Compounds
Similar Compounds
Cyclopropylmethanol: A precursor in the synthesis of ((1-(Bromomethyl)cyclopropyl)methoxy)cyclopentane.
Bromomethylcyclopropane: An intermediate in the synthesis process.
Cyclopentanol: Another precursor used in the synthesis.
Uniqueness
This compound is unique due to its combination of a cyclopropyl group with a bromomethyl and methoxy group attached to a cyclopentane ring. This structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C10H17BrO |
|---|---|
Molecular Weight |
233.14 g/mol |
IUPAC Name |
[1-(bromomethyl)cyclopropyl]methoxycyclopentane |
InChI |
InChI=1S/C10H17BrO/c11-7-10(5-6-10)8-12-9-3-1-2-4-9/h9H,1-8H2 |
InChI Key |
YZRHZISWKPKDLH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)OCC2(CC2)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Thia-7-azaspiro[3.5]nonanehydrochloride](/img/structure/B13528419.png)
![2-[(2R,6S)-2,6-dimethylmorpholine-4-carbonyl]aniline](/img/structure/B13528424.png)
![N-{3-[2-(3-chloro-4-fluorophenyl)morpholin-4-yl]-3-oxopropyl}prop-2-enamide](/img/structure/B13528425.png)

amine](/img/structure/B13528446.png)





![3-(6-Methylimidazo[2,1-b]thiazol-5-yl)acrylaldehyde](/img/structure/B13528471.png)


